molecular formula C25H20N2O5 B11585020 1-(3,4-Dimethoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dimethoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11585020
M. Wt: 428.4 g/mol
InChI Key: WCWDNUBYUCFOAT-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHOXYPHENYL)-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHOXYPHENYL)-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials often include substituted phenols, pyridines, and chromenes. Key steps may involve:

    Aldol Condensation: Combining aldehydes and ketones to form β-hydroxy ketones.

    Cyclization: Formation of the chromeno[2,3-c]pyrrole core through intramolecular reactions.

    Functional Group Modifications: Introduction of methoxy and methyl groups through methylation reactions.

Industrial Production Methods

Industrial production of such complex molecules may involve:

    Batch Processing: Sequential addition of reagents and purification steps.

    Flow Chemistry: Continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHOXYPHENYL)-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYPHENYL)-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-DIMETHOXYPHENYL)-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Lacks the additional hydrogen atoms.

    1-(3,4-DIMETHOXYPHENYL)-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Different substitution patterns on the phenyl or pyridine rings.

Uniqueness

The unique structural features of 1-(3,4-DIMETHOXYPHENYL)-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE, such as the specific arrangement of methoxy and methyl groups, contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H20N2O5

Molecular Weight

428.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H20N2O5/c1-14-8-11-20(26-13-14)27-22(15-9-10-18(30-2)19(12-15)31-3)21-23(28)16-6-4-5-7-17(16)32-24(21)25(27)29/h4-13,22H,1-3H3

InChI Key

WCWDNUBYUCFOAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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